Phenanthridine

Description

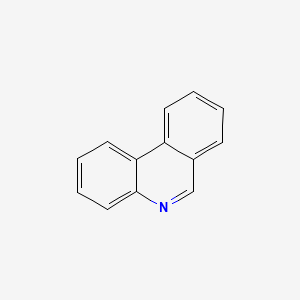

Phenanthridine is an azaarene that is the 9-aza derivative of phenanthrene. The parent of the class of phenanthridines. It is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a member of phenanthridines and an azaarene.

Structure

3D Structure

Properties

IUPAC Name |

phenanthridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOWQLZANAYVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N |

Source

|

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074288 |

Source

|

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000208 [mmHg] |

Source

|

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

229-87-8, 260-36-6 |

Source

|

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENANTHRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62QGS7CPS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

223 to 225 °F (NTP, 1992) |

Source

|

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Genesis of a Scaffold: A Technical Guide to the History and Discovery of Phenanthridine by Pictet and Ankersmit

Abstract

This technical guide delves into the seminal work of Amé Pictet and B. Ankersmit on the first synthesis of phenanthridine in 1891. We provide a detailed exploration of their pyrolytic method, placing it within the historical context of late 19th-century organic chemistry. The guide offers a step-by-step breakdown of the original experimental protocol, a mechanistic discussion of the high-temperature cyclization of N-benzylideneaniline, and an analysis of the characterization techniques available at the time. Furthermore, we contrast this classical approach with subsequent developments, including the Pictet-Hubert and Morgan-Walls reactions, and briefly touch upon modern, more efficient synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering a deep appreciation for the origins of a heterocyclic scaffold that remains of profound importance in medicinal chemistry and materials science.

Introduction: The Phenanthridine Core and its Significance

Phenanthridine is a nitrogen-containing heterocyclic compound that forms the structural backbone of numerous biologically active molecules and functional materials.[1] Its rigid, planar structure is ideal for intercalation into DNA, a property famously exploited in the fluorescent dye ethidium bromide.[2] The phenanthridine scaffold is also found in a variety of alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antiprotozoal properties.[3][4] The journey of this vital chemical entity began in the late 19th century, a period of burgeoning exploration in the field of heterocyclic chemistry. This guide revisits the pioneering work of Swiss chemist Amé Pictet and his collaborator B. Ankersmit, who first brought phenanthridine into existence.

The Historical Context: A Time of Discovery in Heterocyclic Chemistry

The late 1800s were a transformative period for organic chemistry. The vitalism theory had been displaced, and chemists were actively synthesizing and characterizing a vast array of new organic compounds.[1] The synthesis of heterocyclic compounds, in particular, was a burgeoning field, with many of the foundational ring systems being discovered and their properties investigated.[1] It was in this environment of empirical discovery that Pictet and Ankersmit embarked on their investigation into the high-temperature reactions of aniline derivatives.

The Inaugural Synthesis: Pyrolysis of N-Benzylideneaniline

In 1891, Amé Pictet and B. Ankersmit reported the first synthesis of phenanthridine.[1] Their method was a testament to the brute-force techniques of the era: the pyrolysis of N-benzylideneaniline, the condensation product of benzaldehyde and aniline.[2] This process involved subjecting the starting material to extreme temperatures, leading to a complex mixture of products from which phenanthridine was painstakingly isolated.

Synthesis of the Starting Material: N-Benzylideneaniline

The precursor for the pyrolysis is the Schiff base N-benzylideneaniline, formed through the condensation of benzaldehyde and aniline. This is a relatively straightforward reaction that would have been well-understood at the time.

Experimental Protocol: Synthesis of N-Benzylideneaniline (Classical Approach)

Materials:

-

Benzaldehyde (1.0 molar equivalent)

-

Aniline (1.0 molar equivalent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask, equimolar amounts of freshly distilled benzaldehyde and aniline are mixed at room temperature.[5][6]

-

The reaction is often exothermic and proceeds rapidly with the formation of water.[5]

-

To drive the reaction to completion, the mixture can be gently warmed for a short period.

-

Upon cooling, the crude N-benzylideneaniline solidifies.

-

The product is then purified by recrystallization from ethanol to yield pale yellow crystals.[7]

The Pyrolytic Cyclization: Pictet and Ankersmit's Experiment

The centerpiece of Pictet and Ankersmit's discovery was the high-temperature cyclization of N-benzylideneaniline. This was a harsh and low-yielding process, characteristic of the exploratory nature of organic synthesis at the time.

Experimental Protocol: Synthesis of Phenanthridine via Pyrolysis (Pictet-Ankersmit Method)

Apparatus:

-

A hard glass or iron tube, approximately 70-80 cm in length, filled with pumice stone.

-

A furnace capable of maintaining a temperature of 600-800°C.

-

A distillation apparatus for the slow introduction of the starting material.

-

A collection flask for the crude product.

Procedure:

-

The tube filled with pumice is placed in the furnace and heated to a dull red heat (approximately 600-800°C).[1]

-

N-benzylideneaniline is slowly distilled through the heated tube.[1]

-

A dark, tarry liquid condenses in the collection flask. This crude product is a complex mixture containing phenanthridine, benzene, benzonitrile, aniline, and biphenyl.[1]

-

The collected pyrolysate is subjected to fractional distillation to remove the more volatile byproducts.

-

The fraction containing phenanthridine is further purified by dissolving it in a suitable solvent and treating it with a solution of mercuric chloride. This precipitates the phenanthridine as its mercurochloride salt.[1]

-

The salt is collected by filtration and then decomposed, typically by treatment with a sulfide solution or by distillation with an alkali, to liberate the free phenanthridine base.

-

Final purification is achieved by recrystallization.

Table 1: Products of the Pyrolysis of N-Benzylideneaniline

| Compound | Boiling Point (°C) | Role in the Process |

| Benzene | 80.1 | Byproduct |

| Aniline | 184.1 | Byproduct/Unreacted Starting Material |

| Benzonitrile | 190.7 | Byproduct |

| Biphenyl | 255 | Byproduct |

| Phenanthridine | 349 | Desired Product |

Note: The yields of the original Pictet-Ankersmit synthesis were reported to be low, with a significant portion of the starting material being converted to byproducts.[1]

Mechanistic Considerations of the Pyrolysis

The exact mechanism of the high-temperature, uncatalyzed cyclization of N-benzylideneaniline is likely a complex, radical-mediated process. A plausible pathway is initiated by the homolytic cleavage of a C-H bond on the aniline ring, followed by an intramolecular radical cyclization onto the benzene ring derived from the benzaldehyde moiety. Subsequent hydrogen abstraction and aromatization would then lead to the formation of the phenanthridine core.

Caption: A simplified proposed radical mechanism for the pyrolytic synthesis of phenanthridine.

Characterization in the 19th Century

In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, chemists of the late 19th century relied on a combination of physical properties and chemical tests to characterize new compounds. Pictet and Ankersmit would have likely used the following methods to identify and confirm the structure of phenanthridine:

-

Melting Point Determination: A sharp and consistent melting point would have been a key indicator of the purity of their isolated compound.

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of phenanthridine (C₁₃H₉N), providing crucial evidence for its composition.

-

Salt Formation: The formation of well-defined crystalline salts, such as the mercurochloride and picrate salts, was a common method for both purification and characterization.

-

Chemical Derivatization: Reactions to form known derivatives would have provided further proof of the compound's structure.

Subsequent Developments and Alternative Syntheses

The harsh conditions and low yields of the original Pictet-Ankersmit synthesis spurred the development of more efficient methods for constructing the phenanthridine scaffold.

The Pictet-Hubert Reaction (1899)

A few years after their initial discovery, Amé Pictet, this time with A. Hubert, developed an alternative route to phenanthridine. The Pictet-Hubert reaction involves the cyclization of N-acyl-o-aminobiphenyls at high temperatures using a dehydrating agent like zinc chloride.[8] This method, while still requiring high temperatures (250-300°C), offered an improvement over the pyrolysis of N-benzylideneaniline.[8]

Caption: The general scheme of the Pictet-Hubert reaction.

The Morgan-Walls Reaction (1931)

A significant improvement in the synthesis of phenanthridines came with the work of Morgan and Walls.[2] Their modification of the Pictet-Hubert reaction involved the use of phosphorus oxychloride (POCl₃) in a high-boiling solvent like nitrobenzene.[2] This allowed for the reaction to be carried out at lower temperatures and generally resulted in better yields.

Experimental Protocol: Morgan-Walls Reaction (Generalized)

Materials:

-

N-acyl-o-aminobiphenyl

-

Phosphorus oxychloride (POCl₃)

-

Nitrobenzene (solvent)

Procedure:

-

The N-acyl-o-aminobiphenyl is dissolved in nitrobenzene.

-

Phosphorus oxychloride is added to the solution.

-

The mixture is heated to reflux until the reaction is complete (monitored by the cessation of HCl evolution).

-

The reaction mixture is cooled and poured into a large volume of water.

-

The nitrobenzene is removed by steam distillation.

-

The phenanthridine derivative is isolated from the aqueous residue by extraction or filtration and purified by recrystallization.

The Modern Era of Phenanthridine Synthesis

While the classical methods laid the groundwork, contemporary organic synthesis has provided a plethora of milder and more versatile routes to the phenanthridine core. These modern techniques offer significant advantages in terms of yield, substrate scope, and functional group tolerance. A brief overview includes:

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the construction of the biaryl precursor followed by an intramolecular C-N or C-C bond formation to complete the phenanthridine ring system.[9]

-

Photochemical Methods: Light-induced cyclizations, often involving radical intermediates, provide a green and efficient alternative to high-temperature reactions.[10]

-

Radical-Mediated Cyclizations: A variety of radical initiators can be used to trigger the intramolecular cyclization of suitably functionalized precursors under mild conditions.[2]

Caption: Evolution of synthetic approaches to phenanthridine.

Conclusion

The discovery of phenanthridine by Pictet and Ankersmit stands as a landmark achievement in the history of heterocyclic chemistry. Their work, born out of the harsh yet effective methods of 19th-century organic synthesis, unveiled a molecular scaffold that has proven to be of enduring importance. By understanding the ingenuity and perseverance of these early pioneers, modern chemists can gain a deeper appreciation for the foundations upon which contemporary drug discovery and materials science are built. The evolution from high-temperature pyrolysis to elegant, catalyst-controlled reactions encapsulates the remarkable progress of chemical synthesis over the past century.

References

-

Pictet, A., & Ankersmit, H. J. (1891). Ueber das Phenanthridin. Justus Liebigs Annalen der Chemie, 266(1), 138-153. [Link]

-

Tumir, L. M., Radić Stojković, M., & Piantanida, I. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2930–2954. [Link]

-

Wikipedia contributors. (2023). Phenanthridine. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

-

Bigelow, L. A., & Eatough, H. (1927). BENZALANILINE. Organic Syntheses, 7, 18. [Link]

-

Chaudhary, P., Sharma, P., & Kumar, A. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. [Link]

-

Pictet, A., & Hubert, A. (1896). Ueber eine neue Synthese der Phenanthridin- und der Chrysen-Homologen. Berichte der deutschen chemischen Gesellschaft, 29(2), 1182–1189. [Link]

-

Li, J. J. (2002). Morgan-Walls reaction (Pictet-Hubert reaction). In Name Reactions (pp. 259-260). Springer, Berlin, Heidelberg. [Link]

-

Maiti, S., & Rahaman, M. (2021). A Review on Synthetic Approaches of Phenanthridine. ChemistrySelect, 6(36), 9531-9550. [Link]

-

Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-34. [Link]

-

Gahlaut, A., & Singh, J. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. [Link]

- Various Authors. (n.d.). Justus Liebigs Annalen der Chemie. Wiley-VCH. (Historical publication, specific volumes may be accessible through university libraries or digital archives).

- Various Authors. (n.d.). Berichte der deutschen chemischen Gesellschaft. Wiley-VCH. (Historical publication, specific volumes may be accessible through university libraries or digital archives).

- CN103214392A - Synthetic method of N-benzylideneaniline compound - Google Patents. (n.d.).

-

Cox, E. D., & Cook, J. M. (2011). The Pictet-Spengler reaction in nature and in organic chemistry. Chemical Reviews, 111(9), 5403–5442. [Link]

-

Ngwira, K. J., Rousseau, A. L., Johnson, M. M., & de Koning, C. B. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2340–2347. [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

-

To, K. C., Miller, L. E., He, Y., Befort, C. A., & Williams, D. B. (2023). High-Intensity Functional Training for Older Adults with Mobility Disabilities: A Feasibility Pilot Study. Geriatrics, 8(6), 111. [Link]

-

Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-34. [Link]

-

Chen, H., Lu, L., Zhao, X., Wang, M., Shen, H., & Wu, C. (2023). WO3-Based Heterogeneous Photocatalyzed Carboxamidation of Isocyanides for the Synthesis of Phenanthridine-6-carboxamides. The Journal of Organic Chemistry. [Link]

-

Kumar, A., Singh, A., & Sharma, P. (2020). Phenanthridine Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. Letters in Drug Design & Discovery, 17(10), 1269-1280. [Link]

-

Sardaru, M. C., Craciun, A. M., Al Matarneh, C. M., Diaconu, A., Gille, E., & Mangalagiu, I. I. (2024). Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

-

Mangalagiu, I. I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1523. [Link]

- Various Authors. (n.d.). Justus Liebigs Annalen der Chemie. (Historical publication, specific volumes may be accessible through university libraries or digital archives).

- Various Authors. (n.d.). Berichte der deutschen chemischen Gesellschaft. (Historical publication, specific volumes may be accessible through university libraries or digital archives).

- Various Authors. (n.d.). The Journal of Organic Chemistry. American Chemical Society. (Journal homepage, for general reference to modern synthetic methods).

- Various Authors. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. (Journal homepage, for general reference to modern synthetic methods).

- Various Authors. (n.d.). Beilstein Journal of Organic Chemistry. Beilstein-Institut. (Journal homepage, for general reference to modern synthetic methods).

Sources

- 1. Phenanthridine - Wikipedia [en.wikipedia.org]

- 2. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]

- 8. Pictet-Hubert Reaction [drugfuture.com]

- 9. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

Phenanthridine Alkaloids in Natural Products: A Technical Guide to Isolation, Biosynthesis, and Therapeutic Potential

Executive Summary

Phenanthridine alkaloids represent a specialized class of isoquinoline-derived secondary metabolites characterized by a tetracyclic nitrogen-containing skeleton. Predominantly distributed within the Papaveraceae, Rutaceae, and Amaryllidaceae families, these compounds—most notably sanguinarine , nitidine , and lycorine —have emerged as high-value targets in oncology and virology. Their planar tricyclic or tetracyclic architecture facilitates DNA intercalation and topoisomerase inhibition, driving their potent cytotoxic profiles. This guide provides a rigorous technical analysis of their structural classification, biosynthetic origins, isolation protocols, and pharmacological mechanisms, designed for researchers in natural product chemistry and drug discovery.

Structural Classification and Chemical Diversity

The term "phenanthridine alkaloid" in natural products typically encompasses two distinct structural subclasses. Understanding this distinction is critical for accurate spectral assignment and structure-activity relationship (SAR) studies.

Benzo[c]phenanthridine Alkaloids (The "True" Phenanthridines)

These are the most chemically distinct group, featuring a fully aromatic or partially hydrogenated tetracyclic core. They exist in a pH-dependent equilibrium between a quaternary iminium cation (colored, polar, bioactive) and a pseudobase (colorless, lipophilic).

-

Key Representatives: Sanguinarine, Chelerythrine, Nitidine, Fagaronine.

-

Source: Macleaya cordata, Zanthoxylum spp., Chelidonium majus.

Amaryllidaceae Phenanthridines

While often classified separately as "Amaryllidaceae alkaloids," compounds like lycorine possess a pyrrolo[de]phenanthridine skeleton. They are biogenetically distinct but share the phenanthridine core structural motif.

-

Core Skeleton: Pyrrolo[de]phenanthridine.

-

Key Representatives: Lycorine, Ungeremine.

-

Source: Lycoris radiata, Narcissus spp.

Table 1: Comparative Chemical Properties of Key Phenanthridine Alkaloids

| Alkaloid | Subclass | Molecular Formula | Key Functional Groups | Primary Bioactivity |

| Sanguinarine | Benzo[c]phenanthridine | C₂₀H₁₄NO₄⁺ | Methylenedioxy, Quaternary N | Antimicrobial, Anti-plaque, Apoptosis inducer |

| Chelerythrine | Benzo[c]phenanthridine | C₂₁H₁₈NO₄⁺ | Dimethoxy, Quaternary N | PKC Inhibitor, Bcl-xL antagonist |

| Nitidine | Benzo[c]phenanthridine | C₂₁H₁₈NO₄⁺ | Methoxy, Quaternary N | Topoisomerase I/II inhibitor |

| Lycorine | Amaryllidaceae | C₁₆H₁₇NO₄ | 1,2-Diol, Pyrrole ring | Protein synthesis inhibitor, Antiviral |

Biosynthetic Pathways

The biosynthesis of benzo[c]phenanthridine alkaloids is a classic example of metabolic branching from the benzylisoquinoline pathway. The transformation from a reticuline precursor involves a critical oxidative ring closure (berberine bridge) followed by skeletal rearrangement.

The Reticuline-Sanguinarine Pathway

The synthesis begins with L-Tyrosine and proceeds through the central intermediate (S)-Reticuline . The pathway is characterized by the conversion of the protoberberine skeleton into the benzophenanthridine skeleton via the protopine intermediate.

Figure 1: Biosynthetic pathway of Sanguinarine from Tyrosine. Key enzymatic steps involve the Berberine Bridge Enzyme (BBE) and the ring-opening/re-closing mediated by Protopine 6-hydroxylase.

Extraction and Isolation Methodologies

Isolating phenanthridine alkaloids requires careful handling of pH due to the equilibrium between the quaternary cation (water-soluble) and the pseudobase (organic-soluble).

Optimized Acid-Base Extraction Protocol

This protocol is designed for the isolation of total benzophenanthridine alkaloids from Macleaya cordata or Chelidonium majus.

Reagents: Methanol (MeOH), Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH), Chloroform (CHCl₃), Petroleum Ether.

-

Preparation & Defatting:

-

Dry plant material (roots/aerial parts) is ground to a fine powder (mesh 40-60).

-

Step 1: Macerate with Petroleum Ether for 24 hours to remove lipids and chlorophyll. Discard the solvent.[5]

-

-

Primary Extraction:

-

Extract the defatted residue with 95% EtOH (acidified with 0.5% HCl) under reflux for 3 hours (x3 cycles).

-

Rationale: Acidic ethanol stabilizes the alkaloids in their quaternary cationic form, maximizing solubility.

-

-

Concentration & Acidification:

-

Combine extracts and concentrate under reduced pressure (Rotavap at 45°C) to a syrup.

-

Suspend the residue in 2% aqueous HCl. Filter to remove insoluble resins.

-

-

Basification & Partitioning (The Critical Step):

-

Purification:

-

Wash the CHCl₃ layer with brine, dry over anhydrous Na₂SO₄, and evaporate.

-

Chromatography: Subject the crude alkaloid fraction to Silica Gel 60 column chromatography.

-

Elution Gradient: CHCl₃:MeOH (starting 100:0 → 90:10). Sanguinarine typically elutes in early fractions due to the pseudobase formation in non-polar solvents.

-

Figure 2: Optimized Acid-Base Extraction Workflow for Phenanthridine Alkaloids.

Analytical Characterization (NMR Signatures)

Identification relies heavily on ¹H-NMR. The quaternary nitrogen induces significant downfield shifts in the aromatic protons.

-

Methylenedioxy Group: A characteristic singlet around δ 6.1 - 6.2 ppm (2H).

-

Imine Proton (C-6): In the quaternary form (e.g., in TFA-d), the proton at position 6 appears very downfield, typically δ 9.0 - 9.8 ppm .

-

N-Methyl Group: A sharp singlet around δ 4.0 - 4.5 ppm indicates the N-CH₃ group characteristic of benzophenanthridines.

Pharmacological Mechanisms and Therapeutic Potential[2][4][11]

DNA Intercalation and Topoisomerase Inhibition

Phenanthridine alkaloids are planar intercalators.

-

Mechanism: The planar aromatic system inserts between DNA base pairs, causing unwinding of the double helix.

-

Target: This intercalation blocks the replication fork and stabilizes the Topoisomerase I-DNA cleavable complex, leading to DNA strand breaks and apoptosis. Nitidine is a potent dual inhibitor of Topoisomerase I and II.

Protein Kinase C (PKC) Inhibition

Chelerythrine is a specific inhibitor of PKC. It binds to the catalytic domain of PKC, preventing ATP binding. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival.

Antiviral Activity (Lycorine)

Lycorine has shown significant potential against RNA viruses (including SARS-CoV-2).

-

Mechanism: It blocks the elongation of the viral polypeptide chain by binding to the 60S ribosomal subunit, specifically inhibiting the peptidyl transferase center.

Table 2: Therapeutic Lead Compounds

| Compound | Indication | Status | Key Mechanism |

| Sanguinarine | Oral Health, Cancer | Commercial (Toothpaste), Preclinical (Oncology) | NF-κB inhibition, Microtubule depolymerization |

| Nitidine Chloride | Antimalarial, Cancer | Clinical Trials (Halted due to toxicity) | Topoisomerase I inhibition |

| Lycorine | Antiviral, Cancer | Preclinical | Ribosome inhibition, Actin cytoskeleton disruption |

References

-

Biosynthesis of Benzophenanthridine Alkaloids

- Title: An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic

- Source: International Journal of Molecular Sciences (2022).

-

URL:[Link]

-

Pharmacological Mechanisms (Anticancer)

-

Lycorine Structure-Activity Relationship

-

Extraction Methodologies

-

Neuroprotective Potential

Sources

- 1. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxic and Phototoxic Mechanisms of the Phenanthridine Scaffold

The following technical guide provides an in-depth analysis of the genotoxic and phototoxic properties of the phenanthridine scaffold.

A Technical Assessment for Drug Discovery & Safety

Executive Summary

Phenanthridine (benzo[c]quinoline) represents a privileged scaffold in medicinal chemistry, serving as the core structure for potent DNA-intercalating agents (e.g., ethidium bromide, propidium iodide) and emerging antitumor alkaloids.[1][2] While its planar, tricyclic heteroaromatic structure confers high affinity for nucleic acids, this same attribute drives significant genotoxic and phototoxic liabilities. This guide dissects the molecular mechanisms of these toxicities—specifically frameshift mutagenesis and reactive oxygen species (ROS) generation—and provides validated protocols for their assessment in a drug discovery context.

Part 1: Chemical Basis of Interaction

The toxicity of phenanthridine derivatives is inextricably linked to their topology. The molecule is a planar, nitrogen-containing heterocycle that mimics a DNA base pair.

The Intercalation Mechanism

The primary driver of genotoxicity is intercalation . Unlike alkylating agents that covalently bond to DNA, phenanthridines insert non-covalently between adjacent base pairs (bp) of the double helix.

-

Hydrophobic Stacking: The

-electron cloud of the phenanthridine rings overlaps with the -

Cationic Stabilization: In phenanthridinium derivatives (quaternized nitrogen), the positive charge interacts electrostatically with the anionic phosphate backbone of DNA, significantly increasing binding affinity (

).

Structural Consequences

Intercalation causes local structural distortions:

-

Helix Unwinding: The double helix unwinds by approximately 26° per bound molecule.

-

Lengthening: The DNA strand lengthens to accommodate the 3.4 Å thickness of the intercalator.

-

Stiffening: The helix becomes more rigid, interfering with the recognition sites for DNA-processing enzymes.

Part 2: Genotoxicity Profile

Phenanthridine genotoxicity manifests primarily through two pathways: Frameshift Mutagenesis and Topoisomerase Poisoning .

Frameshift Mutagenesis

The structural distortion described above confuses DNA polymerases during replication.

-

Slippage Model: The intercalated molecule stabilizes a "slipped" intermediate where a base is looped out of the template or primer strand.

-

Result: This leads to the insertion or deletion of a single base pair (indel). If this occurs in a coding region, it shifts the reading frame, resulting in nonsense proteins.

-

Detection: Phenanthridines are potent mutagens in Salmonella typhimurium strains TA98 and TA1537 , which are specifically designed to detect frameshift mutations.

Topoisomerase II Inhibition

Phenanthridines can act as "topoisomerase poisons." They stabilize the transient DNA-enzyme cleavable complex, preventing the religation of the DNA strands. This results in double-strand breaks (clastogenicity), which are lethal if unrepaired.

Visualization: Mechanism of Genotoxicity

Figure 1: Dual pathways of phenanthridine-induced DNA damage: Frameshift mutagenesis via polymerase slippage and clastogenicity via topoisomerase poisoning.

Part 3: Phototoxicity and Photoactivation

Phenanthridines are efficient photosensitizers. Upon absorption of UV or visible light (typically 300–550 nm), they enter an excited state that can transfer energy to molecular oxygen. This property is useful for photodynamic therapy (PDT) but poses a significant safety risk in laboratory settings.

Photochemical Pathways

The phototoxicity operates via two primary mechanisms (Type I and Type II reactions):

-

Type II Reaction (Dominant):

-

The excited singlet state (

) undergoes intersystem crossing (ISC) to a long-lived triplet state ( -

Energy is transferred from

to ground-state oxygen ( -

Product: Singlet Oxygen (

), a highly reactive electrophile. -

Target:

specifically attacks guanine bases (forming 8-oxo-G) and unsaturated lipids (peroxidation).

-

-

Type I Reaction:

-

The excited sensitizer reacts directly with a substrate (e.g., NADH, DNA) via electron transfer.

-

Product: Superoxide anion (

), hydroxyl radicals (

-

Visualization: Jablonski Diagram of Photoactivation

Figure 2: Photophysical pathways leading to ROS generation. The triplet state (T1) is the key mediator for both Type I and Type II photochemical reactions.

Part 4: Experimental Protocols

To rigorously assess these properties, we utilize a Photo-Comet Assay (for genotoxicity under irradiation) and a DCFDA Assay (for ROS quantification).

Protocol A: Modified Photo-Comet Assay

Purpose: To detect DNA strand breaks induced by phenanthridine derivatives upon photoactivation.

Reagents:

-

Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.

-

Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

-

Stain: SYBR Gold or Ethidium Bromide (ironically).

Workflow:

-

Cell Seeding: Seed CHO-K1 or V79 cells in 24-well plates (

cells/well). Incubate 24h. -

Treatment: Treat cells with the test compound (0.1 – 50

M) for 2 hours in the dark. -

Irradiation:

-

Wash cells with PBS.

-

Expose "Light" group to UV-A (320–400 nm) or Visible light (LED array) at 5 J/cm².

-

Keep "Dark" group covered in foil.

-

-

Embedding: Mix cells with 0.5% Low Melting Point (LMP) agarose and layer onto microscope slides.

-

Lysis: Immerse slides in cold Lysis Buffer for 1 hour at 4°C (removes membranes/histones).

-

Unwinding: Transfer to alkaline Electrophoresis Buffer for 20 mins (allows DNA unwinding).

-

Electrophoresis: Run at 25V (1 V/cm) and 300mA for 20 mins.

-

Scoring: Stain and visualize. Calculate % Tail DNA (the fraction of DNA migrating away from the nucleus).

-

Interpretation: High % Tail DNA in "Light" vs "Dark" indicates photogenotoxicity.

-

Protocol B: Intracellular ROS Detection (DCFDA)

Purpose: To quantify oxidative stress generated by the compound.

-

Probe Loading: Incubate cells with 20

M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins. DCFDA is non-fluorescent; intracellular esterases cleave it to DCFH. -

Treatment: Wash cells and add phenanthridine test compound.

-

Irradiation: Expose to light source as above.

-

Measurement: Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) on a microplate reader.

Part 5: Data Summary & Risk Assessment

When evaluating phenanthridine-based candidates, data should be structured for direct comparison.

Table 1: Comparative Toxicity Profile

| Parameter | Phenanthridine (Neutral) | Phenanthridinium (Cationic) |

| DNA Affinity ( | Moderate ( | High ( |

| Primary Binding Mode | Partial Intercalation | Full Intercalation |

| Ames Test (TA98) | Mutagenic (+S9 Activation) | Potently Mutagenic (+/- S9) |

| Phototoxicity | Low (UV activation) | High (Vis/UV activation) |

| ROS Mechanism | Type I / Type II | Predominantly Type II ( |

| Safety Handling | Standard Fume Hood | Cytotoxic Precautions (Light Shielded) |

Safety Recommendation

All phenanthridine derivatives should be handled as potential mutagens and photosensitizers .

-

Engineering Controls: Weigh powders in a static-free, ventilated enclosure.

-

Light Protection: Store compounds in amber vials; perform assays under yellow light if photosensitivity is high (

nm absorption). -

Waste: Dispose of as hazardous chemical waste; do not use bleach (hypochlorite) alone for decontamination as it may produce mutagenic byproducts. Use activated charcoal filtration or incineration.

References

-

Intercalation & Structure

-

Phototoxicity Mechanisms

-

Genotoxicity Assessment

-

Experimental Protocols (Comet/Photo-genotoxicity)

- Title: Common Considerations for Genotoxicity Assessment of Nanomaterials (includes Comet/Ames consider

- Source: Toxicological Sciences (2018).

-

URL:[Link]

-

Phototoxic Potential of Intercalators

- Title: Phototoxic Potential of Different DNA Intercalators for Skin Cancer Therapy: In Vitro Screening.

- Source: International Journal of Molecular Sciences (2023).

-

URL:[Link]

Sources

- 1. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The interaction of DNA-targeted platinum phenanthridinium complexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Genotoxicity of non-covalent interactions: DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mutagenic Mechanisms and Risk Assessment of Phenanthridine Scaffolds

Executive Summary

Phenanthridine derivatives represent a dichotomy in chemical biology: they are indispensable nucleic acid stains (e.g., Ethidium Bromide) and potent therapeutic scaffolds (e.g., benzo[c]phenanthridine alkaloids), yet they possess inherent mutagenic risks.[1] This guide dissects the molecular mechanics of phenanthridine intercalation, the structure-activity relationships (SAR) governing their genotoxicity, and provides a self-validating workflow for assessing these risks in drug discovery.

Structural Basis of Mutagenicity: The Intercalation Geometry

The core mutagenic potential of phenanthridine stems from its planar, tricyclic aromatic geometry. Unlike alkylating agents that covalently modify bases, phenanthridines act primarily as intercalators .

The Mechanics of Deformatio

The phenanthridine moiety (approx. 3.4 Å thick) slides between adjacent base pairs in the DNA double helix.[2] This insertion forces the base pairs apart, unwinding the helix by approximately 26° per molecule bound.

-

π-Stacking Interactions: The aromatic ring system engages in hydrophobic π-π stacking with the purine and pyrimidine bases.

-

Cationic Stabilization: Most mutagenic phenanthridines (e.g., Ethidium, Propidium) are quaternized at the N-5 position. This positive charge acts as an electrostatic anchor, interacting with the anionic phosphate backbone of DNA, stabilizing the intercalated complex.

The Frameshift Consequence

The structural deformation (lengthening and unwinding) confuses DNA polymerases during replication. The enzyme "slips," leading to the insertion or deletion of base pairs (indels). This results in frameshift mutations , which are often more deleterious than point mutations as they alter the entire downstream amino acid sequence.

Diagram 1: Mechanism of Phenanthridine-Induced Frameshift

Caption: Logical flow from molecular intercalation to genetic frameshift error.

Structure-Activity Relationships (SAR) & Metabolic Activation

Not all phenanthridines are equally mutagenic. The toxicity profile is heavily influenced by substituents and metabolic processing.

Key SAR Determinants

| Structural Feature | Effect on DNA Binding | Effect on Mutagenicity |

| N-5 Quaternization | High Increase: Permanent cation strengthens backbone interaction. | Increase: Enhances residence time in the helix. |

| Planarity | Essential: Non-planar derivatives (e.g., bulky groups at C-1/C-10) cannot intercalate. | Decrease: Steric clash prevents insertion. |

| 3,8-Diamino Groups | Increase: Hydrogen bonding with phosphate backbone (e.g., Ethidium). | Increase: Stabilizes the mutagenic complex. |

| Alkoxy Groups (Benzo[c]) | Variable: Can reduce planarity or alter lipophilicity. | Decrease: Natural alkaloids like Sanguinarine often show lower mutagenicity than synthetic analogs. |

Metabolic Activation (The S9 Factor)

While cationic dyes like Ethidium are direct-acting mutagens, neutral phenanthridines often require metabolic activation.

-

Cytochrome P450 (CYP1A1/1A2): These enzymes, typically found in the liver, oxidize the aromatic rings.

-

Epoxidation: The formation of bay-region dihydrodiol epoxides creates highly reactive electrophiles that can covalently bond to DNA (adduct formation), supplementing the intercalation mechanism.

Validated Protocol: Fluorescent Intercalator Displacement (FID)

To assess the mutagenic potential of a new phenanthridine derivative, the Fluorescent Intercalator Displacement (FID) assay is the industry standard for determining DNA binding affinity (

Principle: A standard intercalator (Ethidium Bromide, EtBr) is pre-bound to DNA (high fluorescence).[1] The test compound is titrated in.[3] If the test compound intercalates, it displaces EtBr, causing a drop in fluorescence.[4][5]

Experimental Workflow

Reagents:

-

Target: Calf Thymus DNA (ctDNA) or specific oligonucleotide hairpins.

-

Probe: Ethidium Bromide (EtBr) at 1.26 µM.

-

Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4 (physiological ionic strength is critical).

Step-by-Step Protocol:

-

Baseline Calibration: Prepare a solution of EtBr (1.26 µM) and ctDNA (1 µM base pairs). Allow to equilibrate for 10 minutes. Measure Fluorescence (

) at -

Titration: Add the test phenanthridine compound in incremental aliquots (0.1 to 50 µM).

-

Equilibration: After each addition, incubate for 3 minutes to reach equilibrium.

-

Measurement: Record fluorescence intensity (

). -

Self-Validation Controls (Critical):

-

Positive Control:Actinomycin D (Known high-affinity intercalator). Must show steep displacement curve.

-

Negative Control:[4]Hoechst 33258 (Minor groove binder). Should show minimal displacement of the intercalated EtBr.

-

-

Calculation: Plot % Fluorescence Decrease vs. Concentration. The concentration required for 50% displacement (

) indicates relative affinity.

Diagram 2: FID Assay Logic & Validation

Caption: Workflow for determining DNA binding affinity via fluorescence quenching.

Mitigation Strategies in Drug Design

To utilize the therapeutic efficacy of the phenanthridine scaffold (e.g., for anti-parasitic or anti-tumor activity) while minimizing mutagenic risk, apply these design principles:

-

Twist the Planarity: Introduce bulky substituents at the ortho positions of the phenyl ring (if present) or positions 1/10. This creates a "propeller" shape that hinders intercalation but may preserve receptor binding.

-

Alter the Electronics: Replacing the quaternary nitrogen with a neutral isostere reduces the electrostatic attraction to the DNA backbone.

-

Metabolic Blocking: Fluorinate metabolic "hotspots" (positions susceptible to CYP450 oxidation) to prevent the formation of reactive epoxides.

References

-

Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology.

-

Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis.

-

Boguszewska-Czubara, A., et al. (2019). The biological activity of benzo[c]phenanthridine alkaloids.[3][6] Toxins.

-

Monchaud, D., et al. (2006). A hit-and-run fluorescence-based assay for G-quadruplex ligands. Nucleic Acids Research.

-

Garbett, N. C., et al. (2004). Extending the fluorescent intercalator displacement assay to RNA. Biophysical Journal.

Sources

- 1. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]

Biological significance of the phenanthridine scaffold in medicinal chemistry.

Biological Significance, Mechanistic Pharmacology, and Synthetic Utility [1][2]

Executive Summary

The phenanthridine scaffold—a benzo-fused isoquinoline tricyclic system—represents a "privileged structure" in medicinal chemistry.[3] Its planar topology allows it to act as a potent DNA intercalator, while its electronic properties facilitate specific interactions with enzymes such as Topoisomerase I/II and Tyrosyl-DNA phosphodiesterase 1 (TDP1). This guide dissects the biological significance of the phenanthridine core, moving beyond basic structural descriptions to analyze the causality between its chemical architecture and its diverse pharmacological effects, ranging from oncology to infectious diseases.[3][4]

Structural Fundamentals & Synthetic Evolution

The Pharmacophore

The phenanthridine core (benzo[c]isoquinoline) is characterized by a rigid, planar aromatic surface. This planarity is the primary driver of its biological activity, enabling

-

Cationic vs. Neutral: The quaternary ammonium derivatives (e.g., Nitidine, Sanguinarine) exhibit higher DNA binding affinity due to electrostatic attraction to the anionic phosphate backbone, though this often correlates with higher systemic toxicity compared to their neutral counterparts.

-

Key Positions: Structure-Activity Relationship (SAR) studies indicate that substitutions at the C2, C3, C8, and C9 positions critically modulate cytotoxicity and solubility.

Synthetic Methodologies

While the classical Morgan–Walls reaction (cyclization of N-acyl-2-xenylamines using POCl

Representative Modern Protocol: Pd-Catalyzed Intramolecular C-H Activation

-

Rationale: Allows for the rapid assembly of the tricyclic core from unfunctionalized biaryl precursors, reducing step count.

-

Mechanism: Oxidative addition of Pd(II) to the N-aryl bond followed by C-H activation of the pendant phenyl ring.

Mechanistic Pharmacology

The Intercalation Paradigm

The biological "anchor" of the phenanthridine scaffold is its ability to intercalate into the DNA double helix. This is not merely passive binding; it induces a local unwinding of the helix (typically 12–26°), lengthening the DNA polymer and distorting the sugar-phosphate backbone.

Thermodynamic Drivers:

-

-

-

Hydrophobic Effect: Burial of the hydrophobic aromatic surface away from the aqueous solvent.

Enzyme Poisoning: Topoisomerase II

Intercalation alone is often insufficient for therapeutic efficacy. Phenanthridines act as Topoisomerase Poisons .[5]

-

Normal Function: Topoisomerase II (Topo II) creates a transient double-strand break (the "cleavable complex") to relieve torsional strain.

-

Drug Action: Phenanthridines stabilize this covalent enzyme-DNA complex, preventing the religation step.[5]

-

Consequence: The accumulation of double-strand breaks triggers the DNA Damage Response (DDR), leading to cell cycle arrest (G2/M phase) and apoptosis.

Emerging Targets: TDP1 and Tubulin

Recent studies have expanded the scaffold's utility:

-

TDP1 Inhibition: Phenanthridines can inhibit Tyrosyl-DNA phosphodiesterase 1, an enzyme that repairs Topo I-mediated DNA damage, suggesting synergy with camptothecins.

-

Tubulin Polymerization: Pyrrolo-fused phenanthridines bind to the colchicine site of tubulin, disrupting microtubule dynamics.[2]

Visualization of Signaling Pathways

The following diagram illustrates the cascade from Phenanthridine intercalation to Apoptosis.

Caption: Mechanistic cascade of Phenanthridine-induced cytotoxicity via Topoisomerase II poisoning.[5]

Experimental Protocols

Protocol A: Topoisomerase II Relaxation Assay

Objective: To validate if a phenanthridine derivative acts as a Topo II inhibitor.[4][5][6] Principle: Topo II converts supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion.

Materials:

-

Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).[4]

-

Recombinant Human Topoisomerase II

. -

Assay Buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl

, 0.5 mM ATP, 0.5 mM DTT).

Procedure:

-

Preparation: Prepare a master mix of DNA and Assay Buffer.

-

Incubation: Add the test compound (dissolved in DMSO) to the master mix. Add Topo II enzyme (1 Unit) last to initiate the reaction.

-

Control 1: DNA only (Negative control).

-

Control 2: DNA + Topo II + DMSO (Positive control for relaxation).

-

Control 3: DNA + Topo II + Etoposide (Reference inhibitor).

-

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for 15 minutes to digest the enzyme.

-

Analysis: Load samples onto a 1% agarose gel (TAE buffer). Electrophorese at 80V for 1-2 hours.

-

Visualization: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. A "ladder" of topoisomers indicates activity; retention of the supercoiled band indicates inhibition.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the IC

Procedure:

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

-

Treatment: Add serial dilutions of the phenanthridine derivative (0.1 – 100 µM). Ensure DMSO concentration < 0.5%. Incubate for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. Viable cells reduce MTT to purple formazan crystals.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

.

Key Compounds & Therapeutic Data[1][2][7][8][9][10][11][12]

The following table summarizes key phenanthridine-based agents and their primary biological profiles.

| Compound | Class | Primary Target | Clinical/Preclinical Status | Key Biological Feature |

| Nitidine | Benzo[c]phenanthridine | Topoisomerase I/II | Preclinical (Toxicity issues) | High potency against leukemia; quaternary nitrogen enhances DNA binding. |

| Lycorine | Amaryllidaceae Alkaloid | Ribosome / Viral RNP | Preclinical | Potent antiviral (H5N1, SARS-CoV-2) and antitumor activity; induces apoptosis.[7] |

| Phenanthriplatin | Pt-Phenanthridine Complex | DNA / Pol II | Research | Monofunctional DNA binder; evades standard cisplatin resistance mechanisms. |

| Fagaronine | Benzo[c]phenanthridine | Topoisomerase I | Preclinical | Inhibits RNA synthesis; strong intercalation properties. |

Structure-Activity Relationship (SAR) Decision Tree

Optimizing the phenanthridine scaffold requires balancing potency (DNA affinity) with physicochemical properties (solubility, toxicity).

Caption: SAR decision matrix for optimizing phenanthridine derivatives.

Future Outlook

The future of the phenanthridine scaffold lies in "Hybrid Pharmacology" .

-

Dual Inhibitors: Designing molecules that inhibit both Topo I and TDP1 to overcome resistance mechanisms in solid tumors.[8]

-

Phenanthriplatin Derivatives: Utilizing the phenanthridine ligand to alter the spectrum of DNA adducts formed by platinum drugs, potentially bypassing nucleotide excision repair (NER) pathways.

-

Antiviral Repurposing: Leveraging the scaffold of Lycorine to target viral RNA-dependent RNA polymerases or nuclear export machinery.

References

-

Phenanthridine Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. Source: PubMed (2020) URL:[9][Link]

-

Phenanthriplatin Acts as a Covalent Topoisomerase II Poison. Source: NCBI / PMC (2017) URL:[Link]

-

Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity. Source:[10][11] Journal of Medicinal Chemistry (2009) URL:[Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Source: Frontiers in Chemistry (2019) URL:[Link]

-

DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Source: Chemical Reviews (2009) URL:[Link]

-

Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors. Source: Journal of Medicinal Chemistry (2008) URL:[Link]

Sources

- 1. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenanthriplatin Acts as a Covalent Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of phenanthridine derivatives as dual-target inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Cellular Interrogation: A Technical Guide to Phenanthridine-Based Fluorescent Dyes

This guide provides an in-depth exploration of phenanthridine-based fluorescent dyes, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core chemical principles, photophysical properties, and diverse applications of this important class of fluorophores, moving from foundational concepts to advanced bio-imaging techniques.

The Phenanthridine Core: A Privileged Scaffold for Fluorescence

Phenanthridine is a nitrogen-containing tricyclic heterocyclic compound that forms the structural foundation for a versatile family of fluorescent dyes. Its rigid, planar structure is crucial to its photophysical properties, providing a stable platform for electronic transitions that result in fluorescence. The inherent aromaticity and the presence of a nitrogen atom within the ring system create a unique electronic environment that can be finely tuned through chemical modification.

The true power of the phenanthridine scaffold lies in its synthetic tractability. Functional groups can be introduced at various positions on the rings, allowing for the rational design of probes with specific photophysical characteristics and biological targeting capabilities. This has led to the development of a wide array of phenanthridine derivatives with applications ranging from simple nucleic acid staining to sophisticated real-time imaging of cellular microenvironments.

Mechanisms of Fluorescence: From Intercalation to Environmental Sensing

The fluorescence of phenanthridine-based dyes is not a monolithic phenomenon. Instead, it is governed by a variety of mechanisms, each offering unique advantages for different applications.

Intercalation: The Classic DNA/RNA Binders

Perhaps the most well-known application of phenanthridine dyes is as nucleic acid intercalators. The planar phenanthridine ring system can insert itself between the base pairs of double-stranded DNA and, to some extent, RNA.[1] This intercalation has two key consequences that lead to a dramatic increase in fluorescence:

-

Rigidification: In aqueous solution, free phenanthridine dyes have rotational and vibrational freedom, which provides non-radiative pathways for the excited state to decay, thus quenching fluorescence. Upon intercalation, the dye is held rigidly within the nucleic acid structure, restricting these non-radiative decay pathways and forcing the molecule to release its energy as fluorescence.

-

Hydrophobic Environment: The interior of the DNA double helix is a relatively hydrophobic environment compared to the aqueous cellular milieu. This change in the local environment can also contribute to the enhancement of the dye's quantum yield.

This "light-up" property upon binding to nucleic acids is the basis for the utility of classic dyes like ethidium bromide (EtBr) and propidium iodide (PI). The fluorescence intensity of these dyes can increase 20- to 30-fold upon intercalation.[2][3]

Caption: Mechanism of DNA intercalation by phenanthridine dyes.

Intramolecular Charge Transfer (ICT) and Environmental Sensitivity

More advanced phenanthridine-based probes are designed to be sensitive to their local environment, such as polarity, viscosity, or pH. This is often achieved by creating a molecule with an electron-donating group and an electron-accepting group, connected by the phenanthridine core which acts as a π-conjugated bridge. This is known as a donor-π-acceptor (D-π-A) system.

Upon excitation, an intramolecular charge transfer (ICT) occurs, where an electron moves from the donor to the acceptor. The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the emission spectrum. This property allows for the ratiometric sensing of solvent polarity.

Furthermore, by incorporating moieties that can undergo conformational changes, such as rotation, phenanthridine derivatives can be designed as "molecular rotors." In low-viscosity environments, the molecule can freely rotate in the excited state, leading to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, forcing the molecule to fluoresce. The fluorescence lifetime of these probes is often directly proportional to the viscosity of the medium.

Caption: Intramolecular Charge Transfer (ICT) in a D-π-A phenanthridine dye.

A Comparative Look at Key Phenanthridine Dyes

The versatility of the phenanthridine scaffold has led to a diverse array of fluorescent probes. The table below provides a comparative overview of the photophysical properties of some key examples.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Application |

| Ethidium Bromide (EtBr) | ~526 (bound to DNA) | ~605 (bound to DNA) | ~0.15 (bound to DNA) | Nucleic Acid Gel Staining |

| Propidium Iodide (PI) | ~535 (bound to DNA)[2] | ~617 (bound to DNA)[2] | ~0.2 (bound to DNA) | Dead Cell Staining, DNA Content |

| PBO | ~380 | ~480 (cyan) -> ~450 (blue) with OCl⁻ | Not reported | Hypochlorite Ion Sensing[4] |

| PHBQ | ~375 | ~450 (turn-on with Th⁴⁺) | Not reported | Thorium Ion Sensing[5] |

| PA1 | ~400 | ~550 | High Stokes Shift | Primary Amine Sensing |

Note: Photophysical properties, especially quantum yield, are highly dependent on the local environment (e.g., solvent, binding state).

Synthesis of the Phenanthridine Core

A foundational understanding of the synthesis of the phenanthridine scaffold is crucial for the development of novel probes. While numerous methods exist, the Pictet-Hubert reaction is a classic and important approach.

This reaction involves the cyclization of an N-acyl-2-aminobiphenyl derivative under acidic conditions, typically using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃) at high temperatures.[6][7] The mechanism proceeds through an electrophilic aromatic substitution, where the acylated nitrogen attacks the adjacent phenyl ring to form the tricyclic phenanthridine system.

Caption: Simplified workflow of the Pictet-Hubert reaction.

While effective, the harsh conditions of the classic Pictet-Hubert reaction can limit its applicability with sensitive functional groups. Modern synthetic chemistry has introduced milder, often palladium-catalyzed, methods for the construction of the phenanthridine core, allowing for greater functional group tolerance and the synthesis of more complex and tailored fluorescent probes.

Experimental Protocols: From Benchtop to Live Cell Imaging

The practical application of phenanthridine-based dyes is paramount. Here, we provide detailed, step-by-step methodologies for both a classic and an advanced application.

Protocol: Cell Viability Assessment using Propidium Iodide and Flow Cytometry

Principle: Propidium iodide is a membrane-impermeant dye. It can only enter cells with compromised cell membranes, a hallmark of late apoptosis or necrosis. By staining a cell population with PI and analyzing it with a flow cytometer, one can quantify the percentage of dead cells.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide stock solution (e.g., 1 mg/mL in water)

-

RNase A solution (optional, to reduce RNA staining)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspension: Gently resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add PI stock solution to the cell suspension to a final concentration of 1-10 µg/mL. If RNA staining is a concern, RNase A can be added at this step.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately on a flow cytometer. Excite with a 488 nm or 561 nm laser and detect the emission in the red channel (typically around 617 nm).

-

Gating: Gate on the cell population based on forward and side scatter. The PI-positive population represents the dead cells.

Causality Behind Choices:

-

Cold PBS: Using cold buffer helps to slow down cellular processes and maintain cell integrity during the staining procedure.

-

Incubation in the dark: PI is a fluorophore and is susceptible to photobleaching. Incubation in the dark protects the dye from light-induced degradation, ensuring a strong and stable signal.

-

Immediate analysis: As PI stains dead cells, prolonged incubation can lead to an overestimation of cell death due to post-harvesting cellular degradation.

Protocol: Ratiometric Imaging of Intracellular pH with a Phenanthridine-Based Sensor

Principle: Certain phenanthridine derivatives are designed as ratiometric pH sensors. Their fluorescence emission spectrum shifts in response to changes in pH. By capturing images at two different emission wavelengths and calculating the ratio of their intensities, a quantitative map of intracellular pH can be generated, which is independent of probe concentration and excitation intensity.

Materials:

-

Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

-